molecular formula C20H11NO4 B14417399 Benzo(a)pyrene-3,9-diol, 6-nitro- CAS No. 82039-12-1

Benzo(a)pyrene-3,9-diol, 6-nitro-

Cat. No.: B14417399
CAS No.: 82039-12-1
M. Wt: 329.3 g/mol
InChI Key: YEYACLPZUBFKPN-UHFFFAOYSA-N
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Description

Benzo(a)pyrene-3,9-diol, 6-nitro- is a nitro-substituted derivative of benzo(a)pyrene (BaP), a well-studied polycyclic aromatic hydrocarbon (PAH) with carcinogenic properties. BaP is metabolized into reactive intermediates, such as benzo(a)pyrene diol epoxide (BPDE), which forms DNA adducts and induces chromosomal aberrations . The addition of a nitro group at the 6-position likely alters its electrophilicity, metabolic pathways, and toxicity compared to non-nitrated analogs.

Properties

CAS No.

82039-12-1

Molecular Formula

C20H11NO4

Molecular Weight

329.3 g/mol

IUPAC Name

6-nitrobenzo[a]pyrene-3,9-diol

InChI

InChI=1S/C20H11NO4/c22-11-3-5-13-16(9-11)12-4-1-10-2-8-17(23)14-6-7-15(19(12)18(10)14)20(13)21(24)25/h1-9,22-23H

InChI Key

YEYACLPZUBFKPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=C(C=CC3=C(C4=C2C5=C1C=CC(=C5C=C4)O)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of substituted pyrenes, including benzo(a)pyrene-3,9-diol, 6-nitro-, often involves indirect methods due to the challenges associated with direct substitution on the pyrene nucleus. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for benzo(a)pyrene derivatives are not well-documented, likely due to the compound’s carcinogenic nature and the associated handling risks. laboratory-scale synthesis typically involves stringent reaction conditions and purification steps to ensure the desired product’s purity and safety.

Comparison with Similar Compounds

Structural and Functional Analogues

Benzo(a)pyrene (BaP) and BPDE
  • Structure : BaP (C₂₀H₁₂) is a five-ring PAH. Its metabolism by cytochrome P450 enzymes generates BPDE, a diol epoxide responsible for DNA damage .
  • Reactivity: BPDE forms covalent bonds with DNA, leading to mutations.
  • Toxicity: BPDE-induced chromosomal aberrations (e.g., chromatid breaks) correlate with lung cancer risk (OR = 6.53; 95% CI: 3.74–11.4) . The nitro derivative may exhibit similar or heightened genotoxicity due to nitro group-mediated redox cycling.
Benzo(a)pyrene Quinones (e.g., 1,6-, 3,6-, and 6,12-Quinones)
  • Inhibitory Effects: Quinones like BP 6,12-quinone inhibit BaP and BP-7,8-dihydrodiol metabolism. BP 6,12-quinone shows the strongest inhibition (Ki = 0.35 µM for BaP oxidation; Ki = 0.10 µM for BP-7,8-dihydrodiol oxidation) .
  • Comparison: The 6-nitro group in Benzo(a)pyrene-3,9-diol may similarly inhibit metabolic enzymes, though its potency relative to quinones requires further study.
Nitro-Substituted PAHs (e.g., Benzo[b]thiophene, 6-nitro-, 1,1-dioxide)
  • Reactivity : Nitro groups in aromatic systems enhance electrophilicity and stability. For example, Benzo[b]thiophene, 6-nitro-, 1,1-dioxide exhibits altered solubility and reactivity due to the nitro and sulfone groups .
  • Metabolic Pathways : Nitro-PAHs often undergo nitroreduction to form reactive amines, which may differ from BaP’s oxidative metabolism.

Metabolic and Toxicological Profiles

Metabolic Inhibition
  • BP quinones inhibit BaP metabolism noncompetitively, with BP 6,12-quinone being the most potent .
Oxidative Stress and Lipid Peroxidation
  • BaP exposure in marine organisms (e.g., Pinctada martensii) induces lipid peroxidation in digestive glands (MDA elevation) and antioxidant enzyme responses (SOD, CAT, GPx activation) .
  • Comparison : Nitro-PAHs like Benzo(a)pyrene-3,9-diol, 6-nitro- may exacerbate oxidative stress due to nitro group-mediated free radical generation.

Data Tables

Table 1: Key Inhibitory Constants (Ki) of BaP Quinones
Compound Ki for BaP Oxidation (µM) Ki for BP-7,8-Dihydrodiol Oxidation (µM)
BP 1,6-Quinone 1.2 0.30
BP 3,6-Quinone 2.5 0.50
BP 6,12-Quinone 0.35 0.10
Table 2: Toxicity Metrics of BaP and Analogs
Compound Key Toxicological Effect Biological Impact
BaP BPDE-induced chromatid breaks Lung cancer risk (OR = 6.53)
BP 6,12-Quinone Metabolic inhibition (Ki = 0.10 µM) Reduced detoxification
Benzo[b]thiophene, 6-nitro- Electrophilic reactivity Altered solubility/stability

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